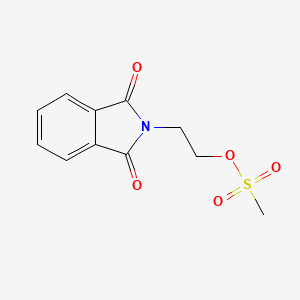

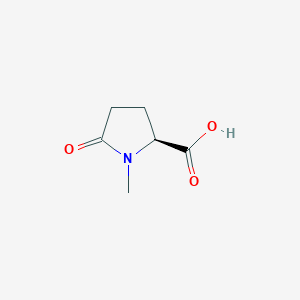

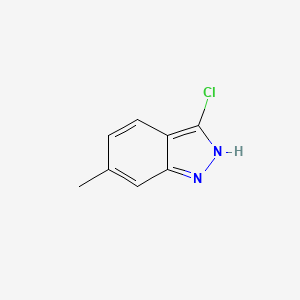

![molecular formula C8H6ClNS B1358358 7-Chloro-2-methylthieno[3,2-b]pyridine CAS No. 638219-98-4](/img/structure/B1358358.png)

7-Chloro-2-methylthieno[3,2-b]pyridine

Vue d'ensemble

Description

7-Chloro-2-methylthieno[3,2-b]pyridine is a pyridine derivative and a pharmaceutical intermediate compound . It can be used in the preparation of piperidines and deuterated thiophene pyridine compounds, and can also be used in the synthesis of compounds with anticancer activity .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves the reaction of thieno[3,2-b]pyridin-7-ol with trichlorophosphate at 60 - 100°C for 3.5 hours. The second stage involves the reaction with ammonia and water monomer at 0°C .Molecular Structure Analysis

The this compound molecule contains a total of 17 atoms. There are 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . It contains a total of 18 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Thiophene, and 1 .Physical And Chemical Properties Analysis

This compound is a white to yellow to orange powder to lumpy intermediate composition . It has a melting point of 35 °C and a flash point of 110 °C . It is stored at 0-10 °C .Applications De Recherche Scientifique

Synthesis and Derivatization

- One-Pot Synthesis and Derivatization : A study by Puvvala et al. (2017) presented a domino reaction for synthesizing 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatization into various derivatives, highlighting a versatile approach to modifying this compound for different applications Puvvala et al., 2017.

Synthesis of Derivatives and Related Compounds

- Synthesis of Azaindoles : A paper by Figueroa‐Pérez et al. (2006) detailed the use of related compounds in synthesizing 7-azaindole derivatives, suggesting the utility of thieno[3,2-b]pyridine structures in complex chemical syntheses Figueroa‐Pérez et al., 2006.

Chemical Reactions and Transformations

- 1,3-Dipolar Additions : Fischer and Schneider (1980) explored 1,3-dipolar additions to a similar compound, 7-methylthieno[2,3-c]pyridine 1,1-dioxide, providing insights into the reactivity of this class of compounds under various conditions Fischer & Schneider, 1980.

- Synthesis and Antimicrobial Activity : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines from a structurally related compound, demonstrating the potential antimicrobial applications of these derivatives Abdel-rahman et al., 2002.

Novel Compounds and Synthetic Routes

- Novel Compound Synthesis : Klemm et al. (1994) described the synthesis of novel compounds derived from thienopyridine N-oxides, showing the diverse potential of these structures in creating new chemical entities Klemm et al., 1994.

Safety and Hazards

Propriétés

IUPAC Name |

7-chloro-2-methylthieno[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIQAGPALJODCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

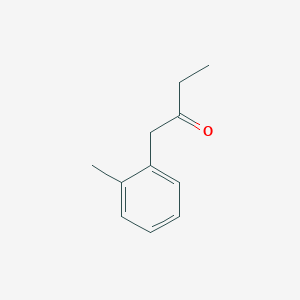

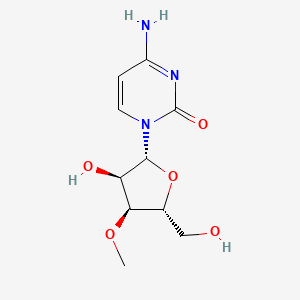

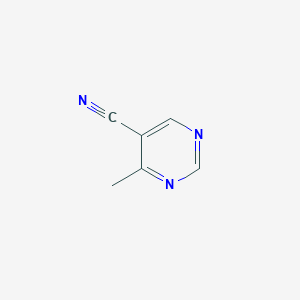

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

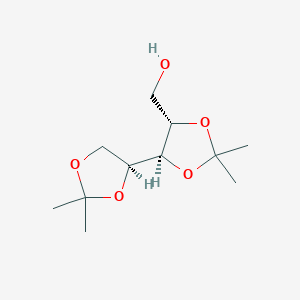

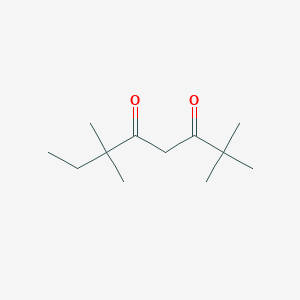

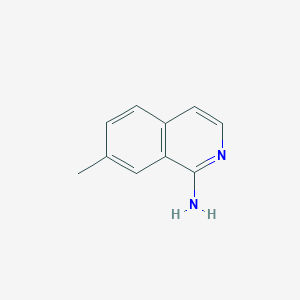

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

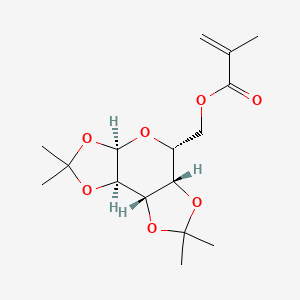

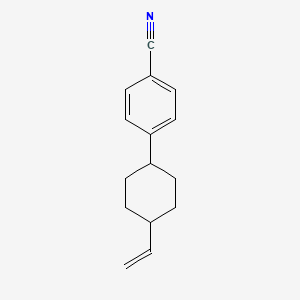

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)